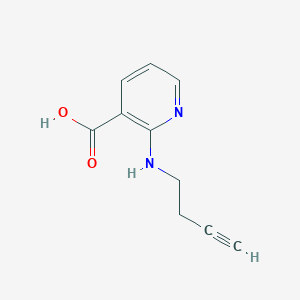
2-(But-3-yn-1-ylamino)nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(But-3-yn-1-ylamino)nicotinic acid is a compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of a but-3-yn-1-ylamino group attached to the nicotinic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(But-3-yn-1-ylamino)nicotinic acid typically involves the reaction of nicotinic acid with but-3-yn-1-ylamine under specific conditions. One common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond between the nicotinic acid and the but-3-yn-1-ylamine .
Industrial Production Methods
On an industrial scale, the production of nicotinic acid derivatives often involves the oxidation of 3-methylpyridine or 5-ethyl-2-methylpyridine using oxidizing agents such as potassium permanganate or nitric acid . These methods are optimized to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(But-3-yn-1-ylamino)nicotinic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or nitric acid are commonly used oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(But-3-yn-1-ylamino)nicotinic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(But-3-yn-1-ylamino)nicotinic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in metabolic and signaling pathways . For example, it may inhibit certain enzymes or activate specific receptors, leading to changes in cellular functions and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Nicotinic Acid:
Nicotinic Acid Derivatives:
Uniqueness
2-(But-3-yn-1-ylamino)nicotinic acid is unique due to the presence of the but-3-yn-1-ylamino group, which imparts distinct chemical and biological properties. This structural modification can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
2-(but-3-ynylamino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H10N2O2/c1-2-3-6-11-9-8(10(13)14)5-4-7-12-9/h1,4-5,7H,3,6H2,(H,11,12)(H,13,14) |
InChI Key |
SWEOPMCIGNQBOZ-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCNC1=C(C=CC=N1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


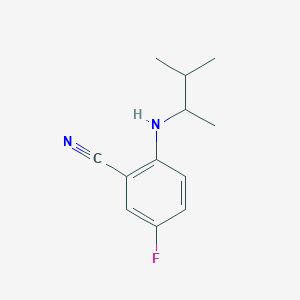
![N-[(4-bromothiophen-2-yl)methyl]-2-methylcyclopentan-1-amine](/img/structure/B13321284.png)
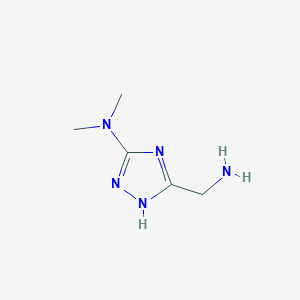
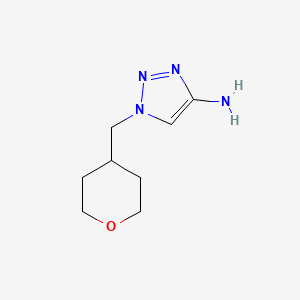
![Racemic-(3aR,6S,6aR)-tert-butyl6-aminotetrahydro-2H-furo[3,2-b]pyrrole-4(5H)-carboxylate](/img/structure/B13321297.png)
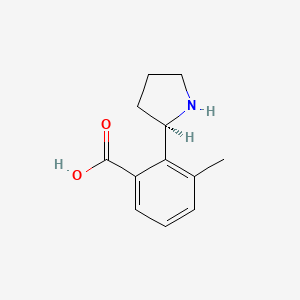
![1-[(Benzyloxy)carbonyl]-5,5-difluoropiperidine-2-carboxylic acid](/img/structure/B13321308.png)
![4-Bromo-1-[(5-bromofuran-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13321311.png)
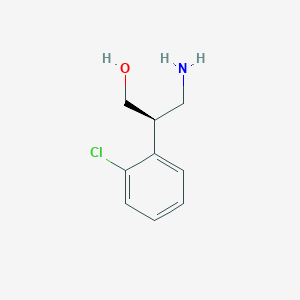
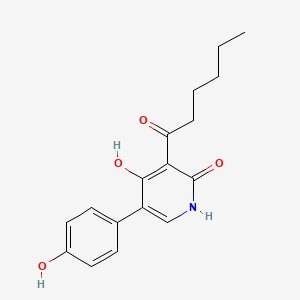
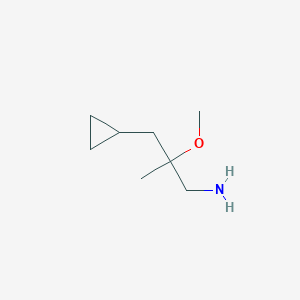
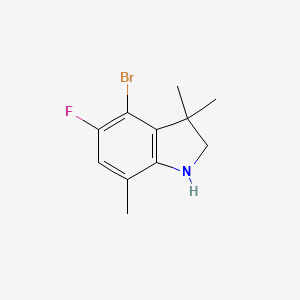
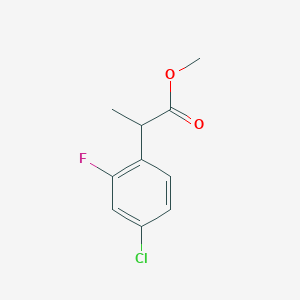
![3-Bromo-5-methyl-7-propyl-pyrazolo[1,5-A]pyrimidine](/img/structure/B13321347.png)
